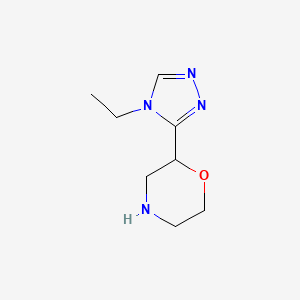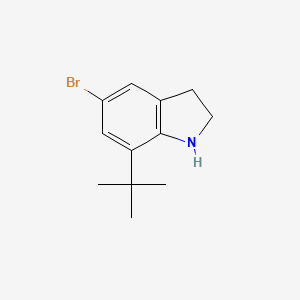
5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position and a tert-butyl group at the 7th position on the indole ring, making it a unique derivative with potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole typically involves the bromination of 7-tert-butyl-2,3-dihydro-1H-indole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The indole ring can be oxidized to form different oxidation products.
Reduction Reactions: The compound can undergo reduction reactions to modify the indole ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole ring or substituents.
Scientific Research Applications
5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine and tert-butyl groups influence the compound’s binding affinity and selectivity towards these targets. The indole ring structure allows it to interact with various biological receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoindole
- 7-tert-Butylindole
- 2,3-Dihydro-1H-indole
Uniqueness
5-Bromo-7-tert-butyl-2,3-dihydro-1H-indole is unique due to the presence of both bromine and tert-butyl groups on the indole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
5-bromo-7-tert-butyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H16BrN/c1-12(2,3)10-7-9(13)6-8-4-5-14-11(8)10/h6-7,14H,4-5H2,1-3H3 |
InChI Key |
KPIMBGYPNPHQAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC2=C1NCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


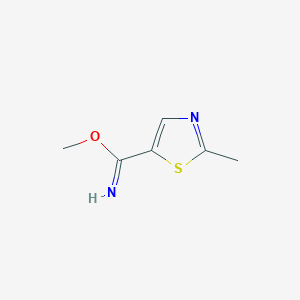
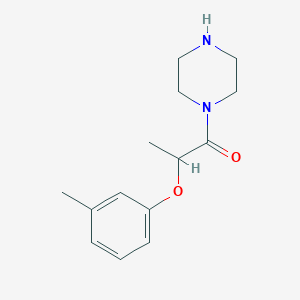
![N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13317737.png)
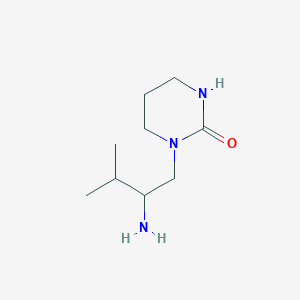
![N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B13317746.png)
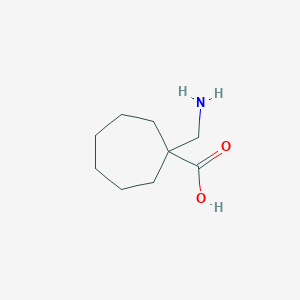
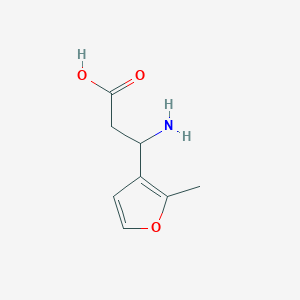
![3-[(Pent-4-yn-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13317761.png)
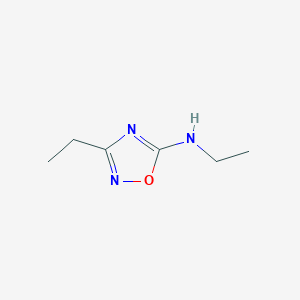
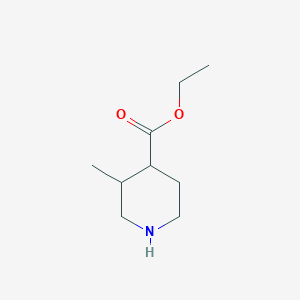
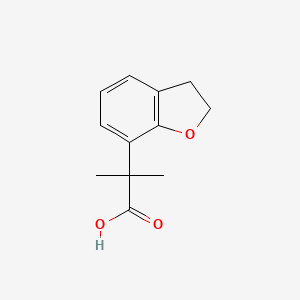
![1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine](/img/structure/B13317802.png)
